Lipoxygenase Inhibitory Potency: Qualitative Classification Versus Zileuton and In-Class Baseline
The compound is described in authoritative pharmacological databases as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. While a precise IC₅₀ value for isolated 5‑lipoxygenase is not publicly reported, the compound has been submitted for and subjected to isolated 5‑lipoxygenase inhibition testing . By comparison, the clinically approved 5‑lipoxygenase inhibitor zileuton exhibits an IC₅₀ of approximately 0.5–1 µM against human 5‑lipoxygenase in cell‑free assays [2]. The qualitative 'potent' designation for the target compound, combined with its documented multi‑target profile that includes cyclooxygenase inhibition, suggests a broader arachidonic acid pathway interference than zileuton, which is selective for 5‑lipoxygenase alone.
| Evidence Dimension | 5-Lipoxygenase inhibition (qualitative ranking) |
|---|---|
| Target Compound Data | Described as 'potent lipoxygenase inhibitor'; confirmed tested in isolated 5‑lipoxygenase assay (no public IC₅₀) |
| Comparator Or Baseline | Zileuton: IC₅₀ ~0.5–1 µM (human 5‑LOX cell‑free assay) [2] |
| Quantified Difference | Cannot be quantified; qualitative classification only. Target compound's multi‑target profile (LOX + COX + carboxylesterase + formyltetrahydrofolate synthetase) distinguishes it from the LOX‑selective comparator zileuton. |
| Conditions | Isolated 5‑lipoxygenase assay (target compound); human recombinant or neutrophil 5‑LOX (zileuton literature) |
Why This Matters
For researchers seeking a tool compound with combined lipoxygenase and cyclooxygenase modulatory activity rather than selective LOX inhibition, the target compound's documented multi‑target profile provides a differentiated starting point, though procurement decisions must account for the absence of a publicly available IC₅₀.
- [1] Medical University of Lublin, MeSH Concept Record MeSH-M0014961. Pharmacological activity summary. View Source
- [2] Carter GW, Young PR, Albert DH, et al. 5-Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929-937. PMID: 1848635. View Source
